2-[(3,4-dimethylphenoxy)methyl]-5-ethoxy-1H-benzimidazole
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Overview
Description
2-[(3,4-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound is characterized by the presence of a dimethylphenoxy group and an ethoxy group attached to a benzodiazole core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylphenol with an appropriate benzodiazole precursor under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles under basic conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzodiazoles with various functional groups .
Scientific Research Applications
2-[(3,4-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-[(3,4-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE is not fully understood but is believed to involve interaction with specific molecular targets in biological systems. It may exert its effects through binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-OXAZOLIDINONE
- 5-[(3,4-DIMETHYLPHENOXY)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE
- 2-({5-[(3,4-DIMETHYLPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}THIO)-N-(2-METHYLPHENYL)ACETAMIDE .
Uniqueness
What sets 2-[(3,4-DIMETHYLPHENOXY)METHYL]-5-ETHOXY-1H-1,3-BENZODIAZOLE apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both dimethylphenoxy and ethoxy groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
CAS No. |
1018126-35-6 |
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Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenoxy)methyl]-6-ethoxy-1H-benzimidazole |
InChI |
InChI=1S/C18H20N2O2/c1-4-21-15-7-8-16-17(10-15)20-18(19-16)11-22-14-6-5-12(2)13(3)9-14/h5-10H,4,11H2,1-3H3,(H,19,20) |
InChI Key |
IBWLWPJOMPTPMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)COC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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